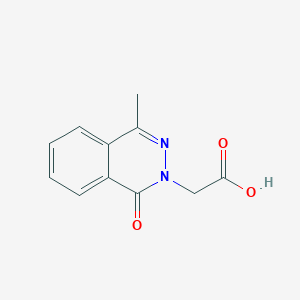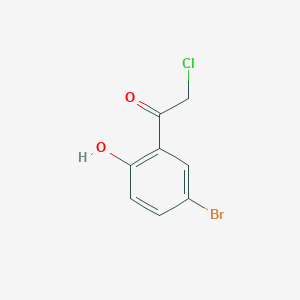
1-(5-Bromo-2-hydroxyphenyl)-2-chloroethanone
Vue d'ensemble
Description
1-(5-Bromo-2-hydroxyphenyl)-2-chloroethanone is an organic compound with significant interest in various scientific fields. This compound is characterized by the presence of bromine, chlorine, and hydroxyl functional groups attached to a phenyl ring. Its unique structure allows it to participate in diverse chemical reactions, making it valuable in research and industrial applications.
Méthodes De Préparation
The synthesis of 1-(5-Bromo-2-hydroxyphenyl)-2-chloroethanone typically involves the bromination of 2-hydroxyacetophenone followed by chlorination. One common method includes the reaction of 5-bromo-2-hydroxyacetophenone with thionyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial production methods often utilize similar synthetic routes but on a larger scale, employing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity this compound .
Analyse Des Réactions Chimiques
1-(5-Bromo-2-hydroxyphenyl)-2-chloroethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Major products formed from these reactions include 2-hydroxy-5-bromoacetophenone derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Applications De Recherche Scientifique
1-(5-Bromo-2-hydroxyphenyl)-2-chloroethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including heterocycles and natural product analogs.
Biology: The compound is employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Medicine: It serves as an intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory and antimicrobial agents.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals
Mécanisme D'action
The mechanism of action of 1-(5-Bromo-2-hydroxyphenyl)-2-chloroethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparaison Avec Des Composés Similaires
1-(5-Bromo-2-hydroxyphenyl)-2-chloroethanone can be compared with other similar compounds, such as:
1-(5-Bromo-2-hydroxyphenyl)ethanone: Lacks the chlorine atom, leading to different reactivity and applications.
2-Bromo-1-(5-bromo-2-hydroxyphenyl)ethanone: Contains an additional bromine atom, which can alter its chemical properties and biological activity.
1-(5-Bromo-2-hydroxyphenyl)-3-chloropropanone: Has a longer carbon chain, affecting its solubility and reactivity
These comparisons highlight the unique features of this compound, such as its specific reactivity patterns and applications in various fields.
Propriétés
IUPAC Name |
1-(5-bromo-2-hydroxyphenyl)-2-chloroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO2/c9-5-1-2-7(11)6(3-5)8(12)4-10/h1-3,11H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYYGVTXWYOUPHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(=O)CCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Butyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B187606.png)

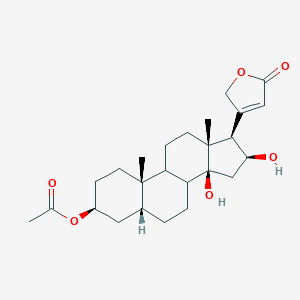

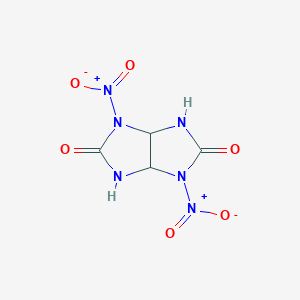
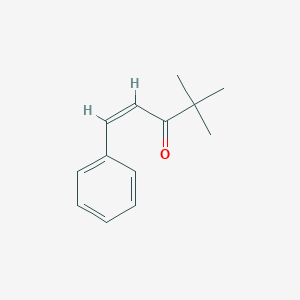
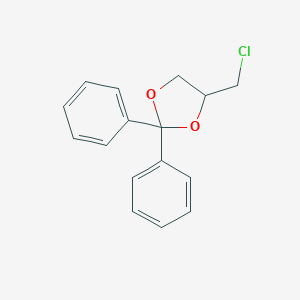
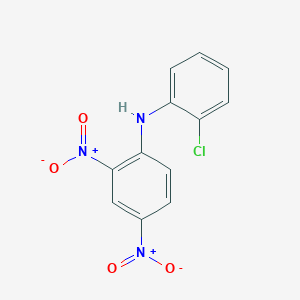
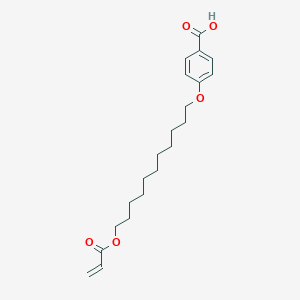
![4-[(4-hexylbenzoyl)oxy]benzoic acid](/img/structure/B187617.png)
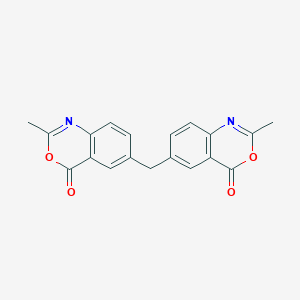
![Hydrindantin dihydrate [MI]](/img/structure/B187621.png)
